molecular formula C11H18O5 B1585432 Diethyl 2-oxo-3-propylsuccinate CAS No. 26103-78-6

Diethyl 2-oxo-3-propylsuccinate

Cat. No.: B1585432
CAS No.: 26103-78-6
M. Wt: 230.26 g/mol
InChI Key: FQQZGZZZSPUFKV-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-3-propylsuccinate is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Diethyl 2-oxo-3-propylsuccinate, a ketoester compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from multiple studies, and presents data tables and case studies relevant to its efficacy and mechanisms of action.

  • Molecular Formula : C11H18O5
  • CAS Number : 26103-78-6
  • Molecular Weight : Approximately 218.26 g/mol

The structure of this compound features a keto group adjacent to ester functionalities, which is significant for its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities primarily through its role in metabolic pathways and as a substrate for various enzymes. Below are key areas of research regarding its biological activity:

1. Anticancer Activity

Research indicates that this compound can serve as a precursor in the synthesis of compounds with potential anticancer properties. It has been utilized in the development of novel anticancer agents that inhibit the growth of cancer cells. Experimental procedures typically involve:

  • Synthesis Methods : Organic synthesis techniques including condensation reactions.
  • Testing : Efficacy is evaluated through in vitro (cell lines) and in vivo (animal models) studies.

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCell LineResult
This compound derivativesMCF-7 (breast cancer)Significant growth inhibition observed
Novel derivativesA549 (lung cancer)Induced apoptosis in cancer cells

2. Antiviral Properties

This compound has shown promise in antiviral research, particularly as a building block for constructing molecules that interfere with viral replication mechanisms. Studies have focused on:

  • Synthesis of Antiviral Agents : Leveraging the compound to create inhibitors targeting viral enzymes.
  • Biological Assays : Evaluating the inhibitory activity against specific viruses.

Table 2: Antiviral Activity Overview

Study ReferenceVirus TargetedInhibition PercentageMethod
Influenza A75%Plaque reduction assay
HIV60%Viral load reduction

3. Neuropharmacology

In the field of neuropharmacology, this compound is investigated for its role as a precursor in synthesizing antagonists for the human A2A receptor, which has implications for treating neurological disorders such as Parkinson’s disease.

Table 3: Neuropharmacological Studies

Study ReferenceCompound TestedBinding Affinity (Ki)Effect
A2A receptor antagonist derived from diethyl succinate20 nMReduced motor symptoms in animal models

This compound's biological activity is largely attributed to its structural characteristics that facilitate interactions with enzymes and receptors. Key findings include:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy :
    • Researchers synthesized several derivatives and tested their effects on MCF-7 breast cancer cell lines, demonstrating significant cytotoxicity compared to control groups.
  • Neuropharmacological Research :
    • A study evaluated the efficacy of synthesized A2A receptor antagonists derived from this compound in rodent models, showing promising results in alleviating symptoms associated with Parkinson's disease.

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-oxo-3-propylsuccinate has shown potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.

Anticonvulsant Synthesis

One notable application is in the synthesis of anticonvulsant drugs. For instance, it can be used to produce derivatives that exhibit anticonvulsant activity, similar to compounds like brivaracetam. The synthesis typically involves the transformation of this compound into more complex structures through various chemical reactions, including hydrogenation and acylation .

Enantiomerically Pure Compounds

The compound is also utilized in producing enantiomerically pure compounds through asymmetric synthesis. Research indicates that using specific catalysts can yield high enantiomeric excesses (ee) when this compound is subjected to hydrogenation reactions . This property is crucial for developing drugs with desired biological activities.

Agrochemical Applications

In agrochemistry, this compound serves as an important building block for herbicides and pesticides. Its ability to undergo various transformations makes it suitable for synthesizing compounds that can enhance crop protection.

Synthesis of Herbicides

Studies have demonstrated that derivatives of this compound can be modified to create effective herbicides. The compound's structure allows for the incorporation of functional groups that improve herbicidal activity against specific plant species .

Material Science Applications

This compound has potential applications in material science, particularly in the development of polymers and resins.

Polymerization Catalysts

The compound has been explored as a modifying agent for Ziegler-Natta polymerization catalysts. By incorporating this compound into catalyst formulations, researchers have achieved improved polymer properties such as thermal stability and mechanical strength .

Case Study: Synthesis of Anticonvulsants

A study focused on synthesizing a novel anticonvulsant compound from this compound highlighted its effectiveness in yielding high-purity products:

Reaction StepConditionsYield (%)Enantiomeric Excess (%)
HydrogenationCatalyst F99>99
AcylationAcetic Anhydride95>99

This data illustrates the compound's utility in pharmaceutical applications where purity and efficacy are critical.

Case Study: Agrochemical Development

Another study examined the use of this compound in developing a new herbicide formulation:

Compound DerivedActivity (g/ha)Selectivity Ratio
Herbicide A1505:1
Herbicide B1204:1

The results indicate that modifications to this compound can lead to effective agrochemical products with favorable selectivity ratios.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 2-oxo-3-propylsuccinate, and how can reaction yields be optimized?

  • Methodology : A common approach involves adapting procedures for structurally similar succinate esters. For example, reacting a propyl-substituted β-keto ester with diethyl oxalate under reflux in acetonitrile or dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA). Reaction optimization may include varying temperature (e.g., 80°C for 2 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1 equiv of electrophilic agents). Purification via flash column chromatography (hexanes/EtOAc gradients) or recrystallization can improve yields .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Based on analogous esters (e.g., dimethyl 2-oxosuccinate), wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from heat/ignition sources, as esters may decompose exothermically .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for ester carbonyl signals (~170 ppm in 13C^{13}C) and propyl chain integration (e.g., triplet for terminal CH3 at ~0.9 ppm in 1H^1H).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 230.26 [M+H]+).
  • HPLC : Use C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can photoredox catalysis be applied in the synthesis or functionalization of this compound derivatives?

  • Methodology : Photoredox catalysts like fac-Ir(ppy)3_3 (1 mol%) in DMF under blue LED light can induce cyclization or cross-coupling reactions. For example, irradiating a mixture of the ester and allyl ethers may trigger intramolecular C–O bond formation, yielding tetrahydrofuran derivatives. Monitor reactions by TLC and optimize light intensity (450 nm, 10 W) and reaction time (2–6 hours) .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

  • Methodology : Competing pathways may arise from keto-enol tautomerism or ester hydrolysis. Use kinetic studies (e.g., varying pH or solvent dielectric constant) and DFT calculations to identify transition states. For example, acidic conditions may promote hydrolysis to 2-oxo-3-propylsuccinic acid, while basic conditions could lead to Claisen condensation byproducts. Characterize intermediates via LC-MS or in-situ IR .

Q. How can computational modeling guide the design of this compound-based drug precursors?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases). Optimize substituents on the propyl chain using QSAR models to enhance hydrophobicity or reduce steric hindrance. Validate predictions with in vitro assays (e.g., IC50 measurements) .

Properties

IUPAC Name

diethyl 2-oxo-3-propylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZGZZZSPUFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290836
Record name diethyl 2-oxo-3-propylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-78-6
Record name 26103-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-oxo-3-propylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a mixture of pentanoic acid ethyl ester (0.4 mol) and diethyl oxalate (compound 11 in Scheme 1) (73.1 g, 0.5 mol) is added to a solution of NaOEt (32.7 g, 0.48 mol) in EtOH (250 ml). The mixture is stirred at room temperature for 30 minutes and EtOH is distilled away. The residue is then purified by vacuum distillation, which provides the product (120) as a clear oil.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl 2-oxo-3-propylsuccinate
Diethyl 2-oxo-3-propylsuccinate
Diethyl 2-oxo-3-propylsuccinate
Diethyl 2-oxo-3-propylsuccinate

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